
1-Bromo-2-methoxy-3-methylbenzene
Overview
Description
1-Bromo-2-methoxy-3-methylbenzene, also known by its IUPAC name, is an organic compound with the molecular formula C8H9BrO It is a derivative of benzene, where a bromine atom, a methoxy group, and a methyl group are substituted at the 1, 2, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-methoxy-3-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled temperatures to ensure selective substitution at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methoxy-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 2-methoxy-3-methylphenol or other substituted derivatives.
Oxidation: Formation of 2-methoxy-3-methylbenzaldehyde or 2-methoxy-3-methylbenzoic acid.
Reduction: Formation of 2-methoxy-3-methylbenzene.
Scientific Research Applications
1-Bromo-2-methoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-3-methylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The methoxy group, on the other hand, is an electron-donating group that can stabilize intermediates through resonance, affecting the overall reaction pathway .
Comparison with Similar Compounds
2-Bromo-1-methoxy-3-methylbenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
1-Bromo-3-methoxy-2-methylbenzene: Another isomer with distinct chemical properties and uses.
Uniqueness: 1-Bromo-2-methoxy-3-methylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in targeted synthetic applications and research studies.
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields
Biological Activity
1-Bromo-2-methoxy-3-methylbenzene, also known as o-bromo-methoxy-toluene, is a substituted aromatic compound with the molecular formula C9H11BrO. This compound features a bromine atom at the 1-position, a methoxy group at the 2-position, and a methyl group at the 3-position on the benzene ring. The unique structural characteristics of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
The presence of the bromine atom and methoxy group in this compound enhances its reactivity and interaction with biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can influence the compound's lipophilicity and electron density, affecting its biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in its role as a precursor for synthesizing biologically active compounds. Key findings regarding its biological effects include:
- Inhibition of Phenolic Acid Transport : In vitro studies have shown that related compounds inhibit the transport of phenolic acids across cell membranes, suggesting potential applications in modulating cellular uptake mechanisms .
- Antifungal Activity : Similar compounds have demonstrated antifungal properties against pathogens like Aspergillus niger, indicating that this compound may possess similar effects .
- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects on human cell lines, potentially linked to disruptions in fatty acid biosynthesis pathways .
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions with biological targets. The specific substitution pattern contributes to its distinct electronic and steric properties, which can influence its reactivity and biological activity.
Compound Name | CAS Number | Key Features |
---|---|---|
This compound | 52200-69-8 | Bromine at position 1, methoxy at position 2, methyl at position 3 |
1-Bromo-4-fluoro-2-methoxybenzene | Not listed | Different halogen placement, potential for varied biological activity |
1-Bromo-3-fluoro-2-methoxybenzene | Not listed | Similar structure with fluorine substitution |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Bromo-2-methoxy-3-methylbenzene, and how can purity be ensured?
- Methodology : Direct bromination of 2-methoxy-3-methylbenzene using electrophilic brominating agents (e.g., Br₂ with FeBr₃) is common. Purification via column chromatography or recrystallization is critical. Monitor purity using GC-MS or HPLC (>95% purity thresholds) .
- Key Challenges : Competing bromination at other positions (e.g., para to methoxy groups) may require temperature control (0–5°C) to enhance regioselectivity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Methoxy protons (~δ 3.8–3.9 ppm), aromatic protons (δ 6.7–7.3 ppm, split due to substituents), and methyl group (δ ~2.3 ppm).
- ¹³C NMR : Bromine-induced deshielding of adjacent carbons (~δ 110–130 ppm for aromatic carbons) .
- IR : Stretching vibrations for C-Br (~550–600 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .
Q. What solvents and reaction conditions are ideal for functionalizing this compound in cross-coupling reactions?
- Use polar aprotic solvents (e.g., DMF, THF) with palladium catalysts (Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Optimize base (e.g., K₂CO₃) and temperature (80–100°C) to minimize dehalogenation .
Advanced Research Questions
Q. How does steric hindrance from the methyl and methoxy groups influence regioselectivity in nucleophilic aromatic substitution?
- The methyl group at position 3 creates steric bulk, directing nucleophiles to less hindered positions (e.g., para to bromine). Computational modeling (DFT) can predict transition-state energies, while Hammett constants quantify electronic effects .
Q. What strategies resolve contradictions in reported reaction yields for Ullmann-type couplings involving this compound?
- Discrepancies may arise from trace moisture or oxygen. Use rigorous Schlenk techniques for air-sensitive reactions. Compare yields under inert (N₂/Ar) vs. ambient conditions and validate via controlled replicates .
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in dehalogenation reactions?
- Radical Traps : Add TEMPO to quench radical intermediates; monitor via EPR spectroscopy.
- Kinetic Isotope Effects : Compare reaction rates with deuterated vs. protiated substrates to identify bond-breaking steps .
Q. What analytical approaches quantify trace impurities in this compound batches?
- GC-MS with Headspace Sampling : Detect volatile byproducts (e.g., residual bromobenzene).
- ICP-OES : Measure heavy metal catalysts (e.g., Pd, Fe) down to ppb levels .
Q. Data Interpretation and Validation
Q. How to reconcile conflicting NMR data for derivatives of this compound in literature?
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Reference internal standards (e.g., TMS) and report solvent/temperature conditions explicitly .
Q. What computational tools predict the compound’s reactivity in complex matrices (e.g., biological systems)?
Properties
IUPAC Name |
1-bromo-2-methoxy-3-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-4-3-5-7(9)8(6)10-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIUOSKXGNEORM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482974 | |
Record name | 2-Bromo-6-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-69-8 | |
Record name | 2-Bromo-6-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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